2-(2-Cyclohexylethyl)pyrrolidine
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Overview
Description
2-(2-Cyclohexylethyl)pyrrolidine is an organic compound that features a pyrrolidine ring substituted with a cyclohexylethyl group. This compound is part of the pyrrolidine family, which is known for its versatile applications in medicinal chemistry and organic synthesis. The unique structure of this compound allows it to interact with various biological targets, making it a valuable compound for scientific research.
Mechanism of Action
Target of Action
Pyrrolidine derivatives, including 2-(2-cyclohexylethyl)pyrrolidine, are known to interact with a variety of biological targets due to their versatile scaffold . These targets can range from enzymes to receptors, and their roles can vary widely depending on the specific derivative and its functional groups .
Mode of Action
For instance, they can act as inhibitors, activators, or modulators, depending on the specific derivative and target . The interaction between the compound and its targets can lead to changes in the target’s function, which can ultimately result in various biological effects .
Biochemical Pathways
Pyrrolidine derivatives are known to be involved in a variety of biochemical pathways due to their diverse biological activities . These pathways can include metabolic pathways, signal transduction pathways, and others . The downstream effects of these pathway alterations can vary widely and can lead to a range of biological outcomes .
Pharmacokinetics
It is known that the pyrrolidine ring is a common feature in many drugs and is often associated with good bioavailability . The specific ADME properties of this compound would likely depend on factors such as its specific chemical structure, formulation, route of administration, and others .
Result of Action
Given the diverse biological activities of pyrrolidine derivatives, it is likely that the compound could have a range of potential effects at the molecular and cellular level . These effects could include changes in enzyme activity, alterations in signal transduction, modulation of receptor function, and others .
Action Environment
The action, efficacy, and stability of this compound can be influenced by a variety of environmental factors. These can include factors such as pH, temperature, presence of other compounds, and others . For instance, the stability of the compound could be affected by factors such as temperature and pH, while its efficacy could be influenced by the presence of other compounds .
Biochemical Analysis
Biochemical Properties
It is known that pyrrolidine derivatives, including 2-(2-Cyclohexylethyl)pyrrolidine, can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific biochemical context and the other molecules involved .
Cellular Effects
Other pyrrolidine derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that pyrrolidine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Other pyrrolidine derivatives have shown varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Pyrrolidine derivatives are known to be involved in various metabolic pathways, interacting with enzymes and cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Cyclohexylethyl)pyrrolidine typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclohexylethylamine with a suitable diol in the presence of a catalyst. For example, a Cp*Ir complex can be used to catalyze the N-heterocyclization of primary amines with diols, yielding pyrrolidines in good to excellent yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic methods. The choice of catalyst and reaction conditions can be optimized to maximize yield and purity. The use of readily available starting materials and mild reaction conditions makes this methodology attractive for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-(2-Cyclohexylethyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding N-oxides.
Reduction: Reduction reactions can be performed to modify the pyrrolidine ring or the cyclohexylethyl group.
Substitution: Nucleophilic substitution reactions can be carried out on the pyrrolidine ring or the cyclohexylethyl group.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides or amines under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
2-(2-Cyclohexylethyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: The parent compound with a simple pyrrolidine ring.
Cyclohexylpyrrolidine: A similar compound with a cyclohexyl group directly attached to the pyrrolidine ring.
N-Substituted Pyrrolidines: Various derivatives with different substituents on the nitrogen atom.
Uniqueness
2-(2-Cyclohexylethyl)pyrrolidine is unique due to the presence of the cyclohexylethyl group, which can influence its chemical and biological properties. This substitution can enhance the compound’s stability, binding affinity, and selectivity compared to other pyrrolidine derivatives .
Properties
IUPAC Name |
2-(2-cyclohexylethyl)pyrrolidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N/c1-2-5-11(6-3-1)8-9-12-7-4-10-13-12/h11-13H,1-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAVYCDIPKWSKAX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC2CCCN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.